3-Hydroxy-7-methylanthracene-2-carboxylic acid

Description

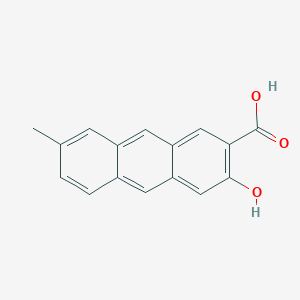

3-Hydroxy-7-methylanthracene-2-carboxylic acid is a chemical compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the anthracene core

Properties

CAS No. |

143355-57-1 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-hydroxy-7-methylanthracene-2-carboxylic acid |

InChI |

InChI=1S/C16H12O3/c1-9-2-3-10-5-13-8-15(17)14(16(18)19)7-12(13)6-11(10)4-9/h2-8,17H,1H3,(H,18,19) |

InChI Key |

RDOZISGXCNTGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methylanthracene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methylanthracene with a suitable acylating agent, followed by oxidation to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methylanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of 3-keto-7-methylanthracene-2-carboxylic acid.

Reduction: Formation of 3-hydroxy-7-methylanthracene-2-methanol.

Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of anthracene compounds, including 3-hydroxy-7-methylanthracene-2-carboxylic acid, exhibit promising anticancer properties. Studies have shown that hydroxyanthracene derivatives can interact with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This interaction can lead to cytotoxic effects on cancer cells, making these compounds potential candidates for cancer therapy .

Genotoxicity and Carcinogenicity Concerns

Despite their therapeutic potential, hydroxyanthracene derivatives are also associated with genotoxicity and carcinogenicity. The European Food Safety Authority has categorized these compounds as potentially harmful due to their ability to induce mutations in bacterial and mammalian cells under certain conditions. This dual nature necessitates careful evaluation in drug development processes .

Environmental Applications

Biodegradation of Pollutants

this compound has been studied for its role in the biodegradation of xenobiotic compounds. Certain bacterial strains, such as Bacillus species, have shown the ability to degrade complex organic pollutants, including those related to anthracene derivatives. This capability highlights the potential for using these bacteria in bioremediation efforts to clean up contaminated environments .

Toxicological Studies

The compound's toxicological profile is essential for understanding its environmental impact. Studies have indicated that prolonged exposure to hydroxyanthracene derivatives may pose risks to human health and ecosystems. Therefore, ongoing research into the environmental fate and transport of these compounds is critical for risk assessment and management .

Material Science

Fluorescent Materials

Due to its structural characteristics, this compound can be utilized in the development of fluorescent materials. The compound's ability to emit light upon excitation makes it suitable for applications in sensors and imaging technologies. Research into modifying this compound for enhanced fluorescence properties is ongoing, aiming to improve detection methods in various fields .

Summary of Applications

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis through DNA damage mechanisms .

- Bioremediation Research : A recent investigation into Bacillus species highlighted their ability to metabolize this compound, suggesting its application in environmental cleanup strategies for anthracene-related pollutants .

- Fluorescent Sensor Development : Researchers have explored the modification of this compound to enhance its fluorescent properties for use in biosensors aimed at detecting specific biomolecules or environmental contaminants .

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methylanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species.

Comparison with Similar Compounds

3-Hydroxy-7-methylanthracene-2-carboxylic acid can be compared with other anthracene derivatives, such as:

Anthracene-2-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

3-Hydroxyanthracene-2-carboxylic acid: Lacks the methyl group, which may affect its solubility and biological activity.

7-Methylanthracene-2-carboxylic acid:

The presence of the hydroxyl and methyl groups in this compound makes it unique, providing distinct chemical properties and potential for diverse applications.

Biological Activity

3-Hydroxy-7-methylanthracene-2-carboxylic acid is a compound belonging to the anthracene family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Research indicates that anthracene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A recent study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Anthracene Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Kahalalide F | 4.3 | L5178Y mouse lymphoma |

| Compound X | 9.6 | MCF-7 breast cancer |

Note: TBD indicates that specific data for this compound is not yet available.

Antimicrobial Activity

The antimicrobial properties of anthraquinones have been well-documented. Compounds similar to this compound have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain anthraquinone derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | ≤2.5 | Staphylococcus aureus |

| Compound B | ≤25 | Vibrio anguillarum |

Neuroprotective Effects

Emerging research suggests that anthraquinone derivatives may also possess neuroprotective properties. Studies have shown that these compounds can inhibit the accumulation of amyloid-beta peptides and hyperphosphorylated tau proteins in models of Alzheimer's disease, suggesting a potential role in neuroprotection . This is particularly relevant given the increasing incidence of neurodegenerative diseases.

Table 3: Neuroprotective Activity

| Compound | Effect on Amyloid-Beta Accumulation | Model Used |

|---|---|---|

| This compound | TBD | Tg2576 AD model |

| Anthraquinone A | Significant reduction | Tg2576 AD model |

Case Studies

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers tested the efficacy of various anthraquinone derivatives, including those related to this compound, against different cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns of bacteria exposed to anthraquinone derivatives. The findings highlighted that these compounds could serve as potential alternatives to conventional antibiotics, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.